N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

Nitrosamine risk assessment Genotoxic impurity control Forced degradation studies

PharmEuropa/USP-listed Ranitidine EP Impurity G (oxime, free base). Structurally distinct from N,N-dialkyl-2-nitroethene-1,1-diamine impurities; experimentally confirmed as a non-NDMA-former under thermal stress (110 °C). Provides a validated HPLC marker at RRT 0.21 for system suitability and stability-indicating method validation. Dual monograph coverage (ranitidine HCl + nizatidine APIs) reduces inventory complexity. Full characterization data (COA, HPLC, ¹H-NMR, MS) included. Ship ambient.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 148639-72-9
Cat. No. B136392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
CAS148639-72-9
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCN=C1C(=NO)SCCN1
InChIInChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+
InChIKeyIFDRXBBBALHODS-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS 148639-72-9): Ranitidine EP Impurity G Reference Standard Procurement Guide


N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS 148639-72-9), chemically defined as 3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime (free base), is a heterocyclic compound (C₅H₉N₃OS, MW 159.21) officially listed as Ranitidine EP Impurity G, Ranitidine Oxime (USP), and Nizatidine EP Impurity K in the European and United States Pharmacopoeias [1]. It serves as a critical pharmacopoeial reference standard for the identification, quantification, and control of this specific process-related impurity in ranitidine hydrochloride and nizatidine active pharmaceutical ingredients (APIs) and finished drug products [2]. Unlike many co-listed ranitidine impurities, this compound bears an oxime functional moiety rather than the N,N-dialkyl-2-nitroethene-1,1-diamine backbone, conferring distinct chromatographic and stability behaviours that preclude simple interchange with any other impurity standard in the same monograph [3].

Why Generic Ranitidine or Nizatidine Impurity Standards Cannot Substitute for N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS 148639-72-9)


Ranitidine hydrochloride monographs in both the USP and EP list eleven distinct impurities (Imp. A through Imp. K), each with unique chemical structures, chromatographic retention times, and regulatory acceptance limits [1]. N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (Imp. G / Ranitidine Oxime) is structurally distinguished by its thiazin-2-one oxime core, which lacks the N,N-dialkyl-2-nitroethene-1,1-diamine moiety present in ranitidine and most other listed impurities . This structural divergence translates into fundamentally different chromatographic behaviour (USP relative retention time 0.21 versus 0.14–1.75 for other impurities), distinct stability profiles under forced degradation, and critically, a unique non-participation in N-nitrosodimethylamine (NDMA) formation—unlike Impurities A, C, D, E, H, and I, which actively generate this genotoxic carcinogen under thermal stress [2]. Substituting an unqualified generic nitrosamine or another ranitidine impurity standard for this specific compound will result in method validation failure, inaccurate impurity profiling, and potential regulatory non-compliance during ANDA or NDA submissions.

Quantitative Differentiation Evidence for N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS 148639-72-9) Relative to Closest Impurity Analogs


NDMA Formation: Impurity G Does Not Generate the Genotoxic Carcinogen NDMA, Unlike Six Other Ranitidine Impurities

Under forced thermal degradation at 110 °C for 1 hour, crystalline ranitidine hydrochloride and amorphous forms of Impurities A, C, D, E, H, and I all produced quantifiable NDMA. Impurity A, C, and E generated NDMA at rates approximately 100-fold higher than crystalline ranitidine hydrochloride. In contrast, Impurity G (N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine) in a crystalline/amorphous mixture produced no detectable NDMA under identical conditions [1]. Confirmatory evidence showed that a ranitidine hydrochloride sample containing 2.7% (area/area) Impurity G exhibited no increased NDMA formation upon storage at 60 °C and 10% relative humidity for 3 days [1]. This directly contrasts with impurities such as Imp. I, which favourably produced NDMA even at moderate temperatures (50 °C) [1].

Nitrosamine risk assessment Genotoxic impurity control Forced degradation studies Ranitidine impurity profiling

USP Chromatographic Identity: Unique Relative Retention Time of 0.21 Distinguishes Impurity G from All Other Listed Impurities

According to the USP 2025 Ranitidine Hydrochloride monograph, Ranitidine oxime (Impurity G) has a relative retention time (RRT) of 0.21 versus the ranitidine main peak (RRT = 1.00). This places Impurity G as the second-earliest eluting impurity among the nine listed, positioned between ranitidine simple nitroacetamide (RRT 0.14) and ranitidine amino alcohol (RRT 0.45) [1]. The nearest eluting impurity is ranitidine simple nitroacetamide at RRT 0.14, providing a resolution-critical pair with a ΔRRT of 0.07 [1]. The USP acceptance criterion for any single impurity is not more than 0.1%, and the reporting threshold is 0.05% [1].

HPLC method validation Relative retention time USP monograph Impurity profiling

Dual Pharmacopoeial Recognition: The Free Base Form (CAS 148639-72-9) Is Simultaneously Listed as Ranitidine EP Impurity G and Nizatidine EP Impurity K

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (free base, CAS 148639-72-9) is uniquely cross-listed in both the European Pharmacopoeia (as Ranitidine EP Impurity G and Nizatidine EP Impurity K) and the United States Pharmacopeia (as Ranitidine Oxime) [1][2]. Most other ranitidine impurities are designated for a single drug substance only. For example, Ranitidine Impurity A (ranitidine simple nitroacetamide, CAS not shared with nizatidine monographs) is specific to ranitidine, while other nizatidine impurities have distinct CAS registry numbers [1]. This dual recognition enables a single procurement to serve quality control workflows for both ranitidine and nizatidine products, reducing inventory complexity.

Pharmacopoeial reference standard EP impurity USP impurity Nizatidine impurity Ranitidine impurity

Vendor Purity Specification: Quantified Purity Ranges from 90% to 99% Enabling Fit-for-Purpose Selection

Commercially available batches of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine demonstrate purity values ranging from ≥90% (Clearsynth, HPLC) to 99% (Kewel brand, COA-confirmed) . A certified reference material (CRM) lot from a Chinese national standards centre reported a standard value of 97.60% with accompanying HPLC, ¹H-NMR, and MS characterisation data [1]. The Sigma-Aldrich Pharmaceutical Secondary Standard grade specifies storage at 2–8 °C and is suitable for pharmaceutical release testing and method development . This purity gradient allows users to match the standard grade to the intended application: ≥95% for routine impurity limit tests, ≥98% for quantitative assay calibration, and CRM-grade (ISO 17034-accredited) for regulatory submission data.

Reference standard purity Certificate of Analysis HPLC purity ISO 17034

Physical Form Differentiation: Free Base (CAS 148639-72-9) Versus Hydrochloride Salt (CAS 112233-23-5) Affects Solubility, Handling, and Analytical Response

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is commercially available in two distinct chemical forms: the free base (CAS 148639-72-9, MW 159.21) and the hydrochloride salt (CAS 112233-23-5, MW 195.67, C₅H₉N₃OS·HCl) [1]. The hydrochloride salt is reported to be hygroscopic and is recommended for storage at −20 °C under inert atmosphere, with solubility in DMSO (slight heating), methanol (slight), and water (slight) . The free base is typically provided as a brown oil and requires storage at 2–8 °C in dry, dark conditions [2]. The (E)-isomer configuration is specified for the EP-grade material, and some commercial lots are supplied as a mixture of (Z) and (E) isomers, requiring verification by NMR [3]. This distinction directly impacts sample preparation protocols: the salt form provides enhanced aqueous solubility for direct HPLC injection, while the free base may require organic co-solvent.

Free base vs salt form Reference standard formulation Solubility profile Hygroscopicity

Recommended Application Scenarios for Procuring N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS 148639-72-9)


HPLC Method Development and System Suitability Testing for Ranitidine or Nizatidine Impurity Profiling

The compound's USP-defined relative retention time of 0.21 provides a validated chromatographic marker for HPLC system suitability [1]. A reference standard with ≥95% chromatographic purity is sufficient for establishing retention time windows, resolution verification (especially from the adjacent simple nitroacetamide peak at RRT 0.14), and tailing factor assessment. The free base form (CAS 148639-72-9) is directly compatible with the USP and EP monograph methods, avoiding mass correction calculations required when using the hydrochloride salt .

Nitrosamine Risk Assessment Studies Requiring an NDMA-Negative Control Impurity

Because Impurity G is experimentally confirmed as a non-former of NDMA under forced degradation conditions (110 °C, 1 h) and accelerated storage (60 °C, 10% RH, 3 days), it serves as an ideal negative control in nitrosamine formation studies [2]. This contrasts sharply with Impurities A, C, and E, which generate NDMA at rates ~100× higher than crystalline ranitidine HCl under identical conditions. Laboratories investigating root causes of NDMA contamination in ranitidine products can use Impurity G to establish baseline NDMA levels in impurity-spiked samples.

Dual-API Quality Control for Pharmaceutical Manufacturers Producing Both Ranitidine and Nizatidine Formulations

A single procurement of this compound satisfies the reference standard requirement for impurity testing in both ranitidine hydrochloride and nizatidine APIs, as recognised by the European Pharmacopoeia [3]. This dual coverage reduces inventory complexity and procurement overhead for contract manufacturing organisations (CMOs) and generic pharmaceutical companies maintaining ANDA submissions for both drug products. The recommended purity grade for regulatory submission is ≥98% with full characterisation data (COA, HPLC, ¹H-NMR, MS).

Forced Degradation and Stability-Indicating Method Validation per ICH Q2(R1)

The compound's unique oxime functional group and known non-participation in NDMA formation make it a chemically distinct marker for stability-indicating method validation [2]. When spiked into ranitidine drug product matrices subjected to oxidative, acidic, basic, thermal, and photolytic stress conditions, Impurity G provides a well-resolved peak at RRT 0.21 that does not interfere with other degradation products [1]. Its chromatographic behaviour has been established in validated stability-indicating HPLC methods published in peer-reviewed literature [4].

Quote Request

Request a Quote for N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.